molecular formula C15H14N2O5 B2779696 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 439110-65-3

5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2779696
M. Wt: 302.286
InChI Key: IFVMVDACZIDRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • The compound is also known as N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide .

  • Its molecular formula is C<sub>19</sub>H<sub>13</sub>FN<sub>2</sub>O<sub>5</sub> .

  • The average mass is 368.315 Da .

  • It appears as a white or off-white powder .





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound in the retrieved papers.





  • Molecular Structure Analysis



    • The compound has a triazine ring structure with a benzodioxin substituent.

    • The E/Z configuration of the double bond in the benzodioxin ring is not specified.





  • Chemical Reactions Analysis



    • No specific chemical reactions were found in the literature.





  • Physical And Chemical Properties Analysis



    • Density : 1.4±0.1 g/cm³

    • Melting Point : Not available

    • Appearance : White or off-white powder

    • Refractive Index : 1.630

    • Storage Conditions : Store at 2-8°C , in a dry and sealed container.




  • Scientific Research Applications

    Catalyst-Free Synthesis

    Brahmachari and Nayek (2017) highlighted a catalyst-free, efficient synthesis method for a new series of functionalized pyrimidines, which shows the adaptability of such compounds in pharmaceutical applications. The process emphasizes mild conditions, high yields, and eco-friendliness, suggesting the compound's potential in sustainable chemistry practices (Brahmachari & Nayek, 2017).

    Antiviral Properties

    Munier-Lehmann et al. (2015) discovered that derivatives related to pyrimidines, including the one , exhibited notable antiviral properties through inhibiting human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo pyrimidine biosynthesis pathway. This finding opens avenues for developing new antiviral drugs targeting DHODH, demonstrating the compound's relevance in antiviral research (Munier-Lehmann et al., 2015).

    Anti-Inflammatory and Analgesic Agents

    Abu‐Hashem, Al-Hussain, and Zaki (2020) explored derivatives of benzodioxin-related compounds, including pyrimidines, for their cyclooxygenase inhibition and analgesic, anti-inflammatory activities. The research underscores the compound's potential as a foundational structure for developing new anti-inflammatory and analgesic agents, highlighting its significant pharmacological interest (Abu‐Hashem et al., 2020).

    Antimicrobial Activities

    Kundu et al. (1990) synthesized uracil derivatives showing activity against Ehrlich ascites carcinoma cells and tumor cell lines, indicating the compound's utility in antimicrobial and anticancer contexts. This research demonstrates the compound's potential as a scaffold for developing new chemotherapeutic agents (Kundu et al., 1990).

    Antibacterial and Antifungal Screening

    Khan et al. (2015) reported on the antibacterial and antifungal activities of newly synthesized pyrimidine derivatives, suggesting the compound's applicability in addressing resistant microbial strains. The study supports the compound's relevance in developing new antimicrobial agents (Khan et al., 2015).

    Safety And Hazards



    • No specific safety information was found in the retrieved papers.




  • Future Directions



    • Research on the compound’s biological activity, potential applications, and further characterization is needed.




    Please note that the information provided is based on the available literature, and additional research may yield more insights. If you have any other specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H14N2O5/c1-16-13(18)10(14(19)17(2)15(16)20)7-9-3-4-11-12(8-9)22-6-5-21-11/h3-4,7-8H,5-6H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IFVMVDACZIDRAK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=O)C(=CC2=CC3=C(C=C2)OCCO3)C(=O)N(C1=O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H14N2O5
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    302.28 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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